tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Description

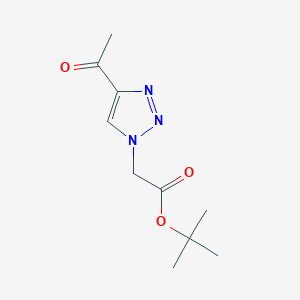

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-acetyltriazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCUBGYORRSZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Acetylation: The triazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the acetylated triazole with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Mechanism : Acidic cleavage via tert-butyl cation intermediate.

-

Application : Generates 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid , enabling further coupling reactions .

Functionalization of the Acetyl Group

The acetyl substituent at the triazole’s 4-position participates in ketone-specific transformations:

Reduction to Alcohol

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Product : 4-(1-hydroxyethyl)-1H-1,2,3-triazole derivative.

-

Yield : ~70–85% (inferred from similar triazole reductions) .

Condensation Reactions

-

Example : Formation of hydrazones via reaction with hydrazines.

Triazole Ring Reactivity

The 1,2,3-triazole core exhibits stability under most conditions but participates in regioselective modifications:

Cycloaddition Reactions

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Electrophilic Substitution

-

Site Selectivity : The acetyl group directs electrophiles to the triazole’s 5-position.

tert-Butyl Group Removal

Ester Transesterification

-

Reagents : Methanol or ethanol with catalytic acid (H₂SO₄).

Data Table: Key Reactions and Conditions

*Yields estimated from analogous reactions.

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole cores exhibit significant antimicrobial properties. In one study, derivatives of triazoles were synthesized and tested against various bacterial and fungal strains. The findings highlighted that certain triazole derivatives demonstrated strong antimicrobial activity, suggesting that tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate could be developed into effective antimicrobial agents .

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase is an enzyme implicated in several physiological processes and is a target for cancer therapy. Studies have synthesized novel compounds containing triazole rings that showed promising inhibitory activity against thymidine phosphorylase. These findings suggest that this compound may serve as a lead compound for developing new anti-cancer drugs .

Synthesis and Evaluation of Triazole Derivatives

A notable study synthesized a series of bis-triazole compounds and evaluated their biological activities. The results indicated that compounds with structural similarities to this compound exhibited significant thymidine phosphorylase inhibition and broad-spectrum antimicrobial effects. Molecular docking studies further elucidated the interactions between these compounds and the enzyme, reinforcing their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding interactions of triazole derivatives with biological targets. For instance, research on bis-triazole compounds demonstrated interactions involving critical amino acids in thymidine phosphorylase, which could inform the design of more potent inhibitors based on the structure of this compound .

Comparative Data Table

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which could be crucial in its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The biological and physical properties of 1,2,3-triazole derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- Acetyl vs. Phenyl : The acetyl group in the target compound likely enhances hydrogen-bonding capacity, critical for protease inhibition, whereas phenyl analogs prioritize aromatic interactions .

- Formyl vs. Acetyl : The formyl derivative (7g) offers a reactive handle for conjugation, unlike the acetyl group, which is more electron-withdrawing and less reactive .

- Ester Group Impact : tert-butyl esters improve solubility in organic solvents compared to methyl esters, as seen in the methyl analog () .

Physical Properties

- Melting Points : Substituents significantly influence melting points. For example, the benz[d]isothiazol-3(2H)-one derivative (4o) has a high mp (177–179°C) due to rigid planar structure and intermolecular hydrogen bonding, whereas phenyl-substituted analogs (e.g., 3h) melt at lower temperatures (119–120°C) due to reduced polarity .

- Synthetic Yields : The target compound and its benz[d]isothiazol-3(2H)-one analog (4o) are synthesized in high yields (80%) via CuAAC, reflecting the efficiency of click chemistry .

Biological Activity

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific triazole derivative, exploring its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a triazole ring with an acetyl group and a tert-butyl ester. Its molecular formula is , and it has a CAS number of 1864058-47-8. The presence of the acetyl group is significant as it can undergo various chemical transformations, enhancing the compound's reactivity and biological potential.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-(4-acetyltriazol-1-yl)acetate |

| Molecular Formula | C₁₀H₁₅N₃O₃ |

| CAS Number | 1864058-47-8 |

Enzyme Inhibition

The triazole ring is known to interact with various enzymes due to its ability to form hydrogen bonds and coordinate with metal ions. This property may allow this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on similar triazole compounds have demonstrated their efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases .

Case Studies

-

Inhibition of Acetylcholinesterase :

A study highlighted that certain triazole hybrids showed potent AChE inhibitory activity with IC50 values lower than that of standard drugs like donepezil. The incorporation of the triazole moiety into various scaffolds enhanced their inhibitory potency against AChE . -

Antibacterial Activity :

In a comparative study involving various triazole derivatives, compounds similar to this compound exhibited antibacterial properties against E. coli. The effectiveness was influenced by the compound's ability to penetrate bacterial membranes and inhibit essential metabolic functions .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites of enzymes such as AChE or BuChE.

- Cell Membrane Interaction : Disruption of microbial cell membranes leading to cell death.

The presence of functional groups such as the acetyl moiety may enhance these interactions by providing additional sites for binding or reactivity.

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals that:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| tert-butyl 2-(4-acetyltriazol-1-yl)acetate | Potential AChE inhibitor | TBD |

| tert-butyl 2-(4-methyltriazol-1-yl)acetate | Moderate AChE inhibition | 6.21 |

| tert-butyl 2-(4-bromotrizol-1-yl)acetate | Antimicrobial activity | TBD |

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, and how can reaction yields be maximized?

Answer:

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

- Reacting an azide precursor (e.g., sodium azide) with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate).

- Using water-soluble ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) to enhance reaction efficiency in aqueous or mixed solvents .

- Optimizing reaction time (typically 12–24 hours) and temperature (room temperature to 60°C).

Evidence from analogous triazole syntheses achieved 80% yields by employing stoichiometric control of reactants and inert atmospheres to minimize side reactions .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density functional theory (DFT) calculations can elucidate electronic properties (e.g., Fukui indices) to identify reactive sites. For example:

- The acetyl group at the triazole 4-position increases electrophilicity, favoring nucleophilic attack at the ester carbonyl.

- Molecular docking studies (as shown in triazole-thiazole hybrids) can simulate interactions with biological targets, guiding derivatization strategies .

Software like Gaussian or ORCA, combined with molecular mechanics (e.g., AutoDock), provides insights into transition states and regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Answer:

- ¹H NMR : Peaks at δ 4.52 (s, 2H, CH₂COO), 4.59 (d, 2H, triazole-CH₂), and 8.04 (s, 1H, triazole-H) confirm the core structure .

- ¹³C NMR : Signals at ~166.9 ppm (ester carbonyl) and 168–170 ppm (acetyl carbonyl) are diagnostic .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated 404.1393 vs. observed 404.1391) validates molecular formula .

- IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (acetyl C=O) further corroborate functionality .

Advanced: What strategies resolve contradictions in X-ray crystallographic data for derivatives of this compound?

Answer:

- Use SHELXL for refinement: Address twinning or disorder by applying restraints (e.g., SIMU/DELU) to anisotropic displacement parameters .

- Validate hydrogen bonding networks via PLATON or OLEX2 to resolve ambiguities in electron density maps .

- For low-resolution data, employ SHELXD for phase determination and SHELXE for density modification .

Basic: What functional group transformations are feasible for this compound under mild conditions?

Answer:

- Ester hydrolysis : Treat with trifluoroacetic acid (TFA) in dichloromethane to yield the carboxylic acid derivative .

- Acetyl group modification : Reduce to alcohol via NaBH₄ or derivatize via Schiff base formation with amines .

- Triazole alkylation : React with propargyl bromides under CuAAC conditions to append additional functionalities .

Advanced: How does the triazole ring’s electronic environment influence intermolecular interactions in crystal packing?

Answer:

- The acetyl group enhances polarity, promoting C–H···O hydrogen bonds between the triazole and ester moieties .

- π-π stacking between triazole rings (centroid distances ~3.5–4.0 Å) stabilizes layered crystal structures .

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Basic: How can chromatographic purity of this compound be ensured?

Answer:

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .

- TLC validation : Rf ~0.5 in ethyl acetate/hexane (1:1) with UV visualization .

Advanced: What role does the tert-butyl group play in modulating the compound’s metabolic stability?

Answer:

- The tert-butyl group sterically shields the ester from enzymatic hydrolysis, enhancing stability in biological assays .

- In silico ADMET prediction (e.g., SwissADME) shows increased logP (~2.5), improving membrane permeability .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Avoid inhalation/contact: Use PPE (gloves, goggles) due to potential irritancy (based on analogous triazoles) .

- Store under nitrogen at –20°C to prevent ester hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) of the acetyl group aid in mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.